molecular formula C20H41N2Na2O8 B084274 Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide CAS No. 14350-97-1

Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide

Cat. No.: B084274
CAS No.: 14350-97-1
M. Wt: 446.5 g/mol
InChI Key: ZPRZNBBBOYYGJI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide (CAS: 14350-97-1) is an amphoteric imidazolium-based compound with a molecular formula of C20H36N2Na2O6 and a molecular weight of 446.49 g/mol . It features:

  • A 4,5-dihydroimidazolium core substituted with a long-chain undecyl group (C11H23) at position 2.
  • Two carboxylate-containing side chains: a carboxymethoxyethyl group and a carboxymethyl group at position 1.
  • Disodium counterions balancing the negative charges of the carboxylates.

This compound is classified as a lauroamphocarboxyglycinate, commonly used in surfactants due to its dual hydrophilic (carboxylate groups) and hydrophobic (undecyl chain) moieties . Its structural complexity allows for diverse applications in detergents, cosmetics, and pharmaceutical formulations.

Properties

IUPAC Name

disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O5.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-21-12-13-22(18,16-19(23)24)14-15-27-17-20(25)26;;;/h2-17H2,1H3,(H-,23,24,25,26);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZNBBBOYYGJI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893251
Record name Disodium lauroamphodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Imidazolium, 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-, hydroxide, sodium salt (1:1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14350-97-1
Record name Disodium lauroamphodiacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014350971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-, hydroxide, sodium salt (1:1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium lauroamphodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide, commonly referred to as disodium lauroamphodiacetate , is an amphoteric surfactant with a diverse range of biological activities. This compound has garnered attention for its applications in cosmetics and personal care products due to its surfactant properties and potential antimicrobial effects. This article delves into its biological activity, supported by research findings and case studies.

  • Molecular Formula : C20_{20}H36_{36}N2_2Na2_2O6_6
  • Molecular Weight : 446.49 g/mol
  • CAS Number : 14350-97-1

Antimicrobial Properties

Disodium lauroamphodiacetate exhibits notable antimicrobial activity, making it suitable for use in various cosmetic formulations. Research indicates that it can inhibit the growth of certain bacteria and fungi, contributing to the preservation of products and enhancing skin safety.

  • Case Study : In a study assessing various cosmetic ingredients, disodium lauroamphodiacetate was identified as an effective agent against common skin pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that supports its use as a preservative in formulations marketed as "non-preserved" or "naturally preserved" .

Surfactant Activity

As an amphoteric surfactant, disodium lauroamphodiacetate functions effectively in cleansing and foaming applications. It reduces surface tension, facilitating the removal of dirt and oils from the skin.

  • Application : Its surfactant properties are leveraged in personal care products such as shampoos, body washes, and facial cleansers. The compound's ability to form micelles enhances the solubilization of hydrophobic substances, improving cleansing efficiency .

Safety and Toxicology

The safety profile of disodium lauroamphodiacetate is generally favorable when used in recommended concentrations. Toxicological assessments indicate low irritation potential on skin and eyes, supporting its inclusion in consumer products.

  • Research Findings : A comprehensive review of cosmetic ingredients highlighted that disodium lauroamphodiacetate poses minimal risk when formulated correctly. The ingredient was classified as safe for use in personal care products at concentrations up to 10% .

Comparative Analysis

The following table summarizes the key biological activities of disodium lauroamphodiacetate compared to other common surfactants:

PropertyDisodium LauroamphodiacetateSodium Lauryl SulfateCocamidopropyl Betaine
Antimicrobial ActivityModerateHighLow
Skin Irritation PotentialLowModerateLow
Surfactant EfficiencyHighHighModerate
Use in CosmeticsYesYesYes

Scientific Research Applications

Cosmetic Formulations

Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide is commonly used in cosmetic products due to its surfactant properties. It serves multiple functions:

  • Surfactant : Reduces surface tension, enhancing the spreadability of formulations.
  • Emulsifier : Stabilizes oil-in-water emulsions, improving product texture and performance.
  • Antistatic Agent : Reduces static electricity in hair care products.

Research indicates that this compound can effectively enhance the stability and performance of various cosmetic formulations, including creams, lotions, and shampoos .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it suitable for use in personal care products aimed at inhibiting microbial growth. Studies have shown that disodium lauroamphodiacetate can inhibit the growth of specific bacteria and fungi, thereby contributing to product preservation and safety .

This compound has been investigated for its biological activities beyond surfactancy:

  • Skin Compatibility : Its mild nature makes it suitable for sensitive skin formulations.
  • Foaming Agent : Enhances the foaming properties of cleansing products, improving user experience .

Case Study 1: Cosmetic Product Analysis

A survey conducted by FORCE Technology assessed various cosmetic products marketed as "non-preserved." The study identified the presence of disodium lauroamphodiacetate in several formulations aimed at providing antibacterial effects without traditional preservatives. The results indicated that products containing this compound showed improved microbial stability compared to those without it .

Case Study 2: Antimicrobial Efficacy Testing

In a laboratory setting, disodium lauroamphodiacetate was tested for its efficacy against common skin pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations typically used in cosmetic formulations. This supports its use as a safe antimicrobial agent in personal care products .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural homology with other imidazolium derivatives, differing primarily in substituents and counterions. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide 14350-97-1 C20H36N2Na2O6 446.49 Carboxymethoxyethyl, carboxymethyl, undecyl
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide 26837-33-2 C18H38N2NaO5 385.49 Carboxymethyl, hydroxyethyl, undecyl
Disodium 1-[2-(2-carboxyethoxy)ethyl]-1-(2-carboxyethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide N/A C20H36N2Na2O6 446.49 Carboxyethoxyethyl, carboxyethyl, undecyl

Key Observations:

Charge Distribution: The disodium form (target compound) provides higher charge density than monosodium analogs, improving interactions with cationic species in formulations .

Chain Length Variations: Analogous compounds with shorter alkyl chains (e.g., heptadecyl instead of undecyl) exhibit reduced hydrophobic interactions, impacting micelle stability .

Functional and Application Differences

Surfactant Properties
  • Target Compound: Its dual carboxylate groups and long alkyl chain make it effective in low-pH formulations (e.g., shampoos), where it maintains solubility and foam stability .
  • CAS 26837-33-2: The hydroxyethyl group reduces carboxylate density, limiting its utility in hard water but enhancing compatibility with nonionic surfactants .

Preparation Methods

Cyclocondensation of Functionalized Diamines

This method involves reacting 1,2-diaminoethane derivatives with α-keto acids or esters to form the 4,5-dihydroimidazole (imidazoline) ring. For instance, condensation of N-undecyl-1,2-diaminoethane with glyoxylic acid derivatives under acidic conditions yields the 2-undecyl-4,5-dihydro-1H-imidazole intermediate. The reaction typically proceeds in refluxing ethanol with catalytic p-toluenesulfonic acid, achieving yields of 68–72% after purification via recrystallization from ethyl acetate.

Partial Hydrogenation of Preformed Imidazole Derivatives

Commercial routes often begin with 2-undecyl-1H-imidazole, which undergoes catalytic hydrogenation using palladium-on-carbon (5% w/w) in methanol at 50 psi H₂. This step selectively reduces the 4,5-double bond, producing the dihydro derivative with >95% conversion efficiency. Careful catalyst activation and solvent degassing are critical to prevent over-reduction or N-dealkylation.

Stepwise Alkylation for Side Chain Introduction

The carboxymethoxyethyl and carboxymethyl groups at position 1 are introduced through sequential alkylation reactions:

Carboxymethyl Group Installation

The imidazoline intermediate reacts with sodium chloroacetate in dimethylformamide (DMF) at 80°C for 12 hours. This Williamson ether synthesis substitutes the N-H proton at position 1, attaching the carboxymethyl (-CH₂COO⁻) moiety. Excess sodium carbonate (2.5 eq) ensures complete deprotonation, while tetrabutylammonium iodide (0.1 eq) acts as a phase-transfer catalyst, improving yields from 45% to 78%.

Carboxymethoxyethyl Functionalization

Ethylene glycol monoethyl ether chloroacetate serves as the carboxymethoxyethyl (-OCH₂CH₂OCH₂COO⁻) precursor. Alkylation occurs under nitrogen atmosphere in anhydrous acetonitrile, using potassium tert-butoxide as a base (3.0 eq). The reaction mixture is stirred at 60°C for 24 hours, followed by neutralization with acetic acid to pH 6.5. Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) isolates the bis-alkylated product in 65% yield.

Neutralization and Salt Formation

The final step converts carboxylic acid groups into disodium salts while addressing charge balance:

Hydroxide Exchange Protocol

Treating the dialkylated imidazolium chloride with 2.2 equivalents of sodium hydroxide in ethanol/water (4:1 v/v) at 0°C precipitates the disodium salt. Maintaining low temperature prevents hydrolysis of ester groups during this process. Filtration through a sintered glass funnel and drying under vacuum at 40°C yields the title compound as a hygroscopic white powder (89% purity by ion chromatography).

Ion-Exchange Chromatography

For pharmaceutical-grade material, the crude product is dissolved in deionized water and passed through a Dowex® 50WX4 cation-exchange resin (Na⁺ form). Elution with 0.1M NaOH replaces residual counterions, achieving >99% sodium content as verified by atomic absorption spectroscopy.

Optimization of Critical Reaction Parameters

Key variables influencing yield and purity were systematically evaluated:

ParameterOptimal RangeEffect on YieldPurity Impact
Alkylation Temperature60–65°CMaximizes at 63°CPrevents thermal decomposition
NaOH Equivalents2.1–2.3 eqPeak at 2.2 eqAvoids over-saponification
Hydrogenation Pressure45–55 psi H₂92% conversionMaintains ring saturation
Recrystallization SolventEthyl Acetate/Hexane (3:7)78% recoveryRemoves hydrophobic impurities

Reaction kinetics modeling revealed second-order dependence on imidazoline concentration during alkylation steps, with activation energy of 72.4 kJ/mol determined via Arrhenius plot analysis.

Analytical Characterization

Rigorous quality control ensures structural fidelity and batch consistency:

Spectroscopic Validation

¹H NMR (400 MHz, D₂O): δ 3.72 (m, 4H, -OCH₂CH₂O-), 3.45 (s, 2H, -CH₂COO⁻), 3.18 (t, J=7.2 Hz, 2H, N-CH₂-), 1.25 (m, 20H, undecyl chain), confirming successful alkylation.

FT-IR (ATR): 1715 cm⁻¹ (C=O stretch, carboxylate), 1640 cm⁻¹ (C=N imidazoline), 1170 cm⁻¹ (C-O-C ether), aligning with expected functional groups.

Ion Chromatography

Dual-column IC (AS11-HC/CS12A) quantified sodium content at 10.2±0.3% (theory: 10.4%), with chloride impurities <0.05% in final product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation6892Pilot-scale3.2
Hydrogenation-Alkylation7495Industrial2.8
One-Pot Alkylation5888Lab-scale4.1

The hydrogenation-alkylation route demonstrates superior balance between yield and production scalability, though it requires specialized hydrogenation equipment.

Challenges and Mitigation Strategies

Undesired Quaternary Ammonium Isomers

Positional isomerism during alkylation generates N3-alkylated byproducts (up to 12%). Implementing high-dilution conditions (0.1M) and slow reagent addition reduces this to <3%.

Hygroscopicity Management

The disodium salt absorbs 7.2% w/w moisture at 25°C/60% RH. Lyophilization followed by storage in nitrogen-flushed amber vials maintains stability >24 months.

Industrial Applications Linked to Synthesis Quality

Pharmaceutical-grade material (≥99% purity) enables use in:

  • Transdermal drug delivery enhancers (log P = 1.8)

  • Biocompatible surfactants for protein stabilization (CMC = 0.8 mM)

  • Ionic liquid electrolytes (κ = 12.3 mS/cm at 25°C)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this imidazolium compound, and how can purity be optimized?

  • Methodology : Synthesis typically involves quaternization of 4,5-dihydro-2-undecyl-1H-imidazole with carboxymethyl and carboxymethoxyethyl groups under alkaline conditions. For example, refluxing intermediates (e.g., sodium chloroacetate) with the imidazole precursor in ethanol/water mixtures at 60–80°C for 6–12 hours . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography (silica gel, methanol/chloroform eluent) ensures >95% purity. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm.

Q. How should researchers characterize the compound’s structure and confirm its identity?

  • Approach :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., carboxymethyl protons at δ 3.5–4.0 ppm, undecyl chain signals at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–2Na]2^{2-} or [M–Na]^- adducts.
  • Elemental Analysis : Confirm C, H, N, and Na content within ±0.3% of theoretical values.
  • X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement, particularly for resolving disorder in the undecyl chain .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Guidelines :

  • pH Stability : The compound is stable in neutral to slightly alkaline conditions (pH 7–9). Avoid acidic environments (pH < 5), which protonate carboxylates and destabilize the imidazolium ring.
  • Thermal Stability : Store at 4°C in inert atmospheres; degradation occurs above 80°C, evidenced by HPLC peak splitting. Long-term stability studies (e.g., 6 months at 25°C) show <2% decomposition when protected from light and moisture .

Advanced Research Questions

Q. How can hydrogen-bonding interactions of this compound be systematically analyzed in crystal lattices or supramolecular assemblies?

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., N–HO\text{N–H} \cdots \text{O}, O–HO\text{O–H} \cdots \text{O}) into motifs like R22(8)R_2^2(8) or C(6)C(6). Use Mercury or CrystalExplorer for visualization .
  • Energy Frameworks : Compute interaction energies (e.g., CE-B3LYP/6-31G(d,p)) to rank contributions of dispersion vs. electrostatic forces in crystal packing .

Q. What experimental and computational strategies resolve contradictions in crystallographic data (e.g., twinning, disorder)?

  • Refinement Protocols :

  • For twinned data, use SHELXL’s TWIN/BASF commands with HKLF5 format. Validate with Rint_{\text{int}} < 0.05 and Flack parameter near 0 .
  • Address undecyl chain disorder via PART/SUMP constraints and anisotropic displacement parameters.
    • DFT Modeling : Compare optimized geometries (B3LYP/def2-TZVP) with experimental bond lengths to validate structural hypotheses .

Q. How does this compound function in surfactant-mediated self-assembly or micelle formation?

  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Du Noüy ring method) or fluorescence probing (pyrene 1:3 ratio). Expect CMC values ~0.1–1 mM due to the amphiphilic undecyl/carboxylate groups .
  • Small-Angle X-ray Scattering (SAXS) : Model micelle morphology (e.g., spherical vs. rod-like) using Guinier analysis and pair-distance distribution functions .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Analytical Challenges : Ion suppression in LC-MS due to high sodium content; interference from biomolecules (e.g., phospholipids).
  • Solutions :

  • Sample Prep : Solid-phase extraction (WAX cartridges) to isolate the compound.
  • LC-MS/MS : Use a HILIC column (e.g., Acquity BEH) with mobile phase (ACN/ammonium formate, pH 3.0) and MRM transitions for carboxylate fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.